

Application Notes: 5-Nonanol as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Nonanol

Cat. No.: B1584527

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

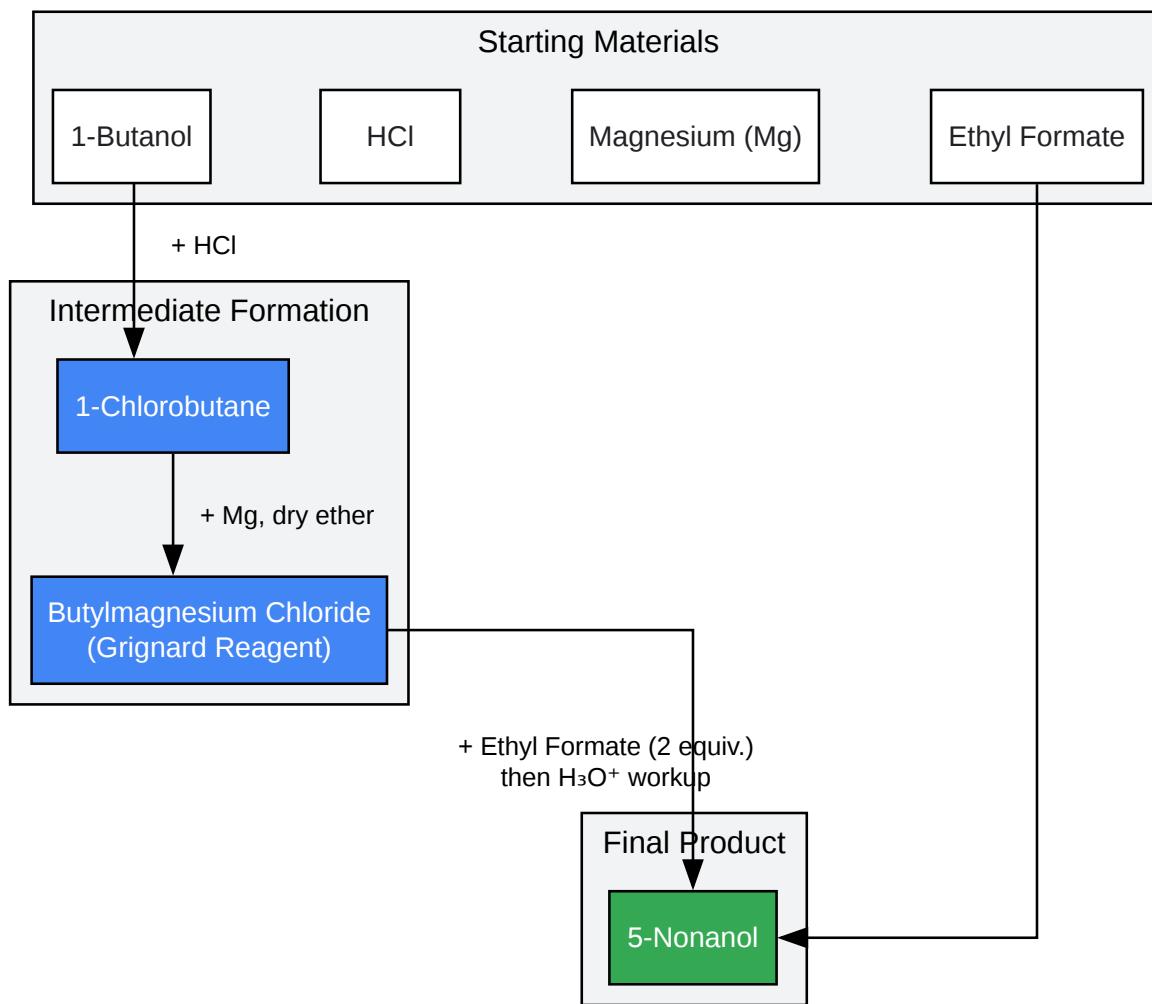
Introduction: **5-Nonanol** (CAS 623-93-8), a secondary aliphatic alcohol, serves as a crucial and versatile intermediate in organic synthesis.^[1] Its structure, featuring a central hydroxyl group on a nine-carbon chain, allows for a variety of chemical transformations. This document outlines its primary synthetic routes and key applications in the production of ketones, esters for fragrances, and complex molecules such as insect pheromones.^{[1][2]} The reactivity of its hydroxyl group, coupled with its hydrophobic carbon chain, makes it a valuable building block in diverse synthetic pathways.^[1]

Data Presentation

Table 1: Physicochemical Properties of **5-Nonanol** This table summarizes the key physical and chemical properties of **5-Nonanol**.

Property	Value	Reference(s)
CAS Number	623-93-8	[3][4]
Molecular Formula	C ₉ H ₂₀ O	[3]
Molecular Weight	144.26 g/mol	[5]
Appearance	Colorless to light yellow liquid	[4][5]
Boiling Point	194-196 °C	[3]
Melting Point	5 °C	[3]
Density	0.821 - 0.828 g/mL at 20-25 °C	[5]
Refractive Index	~1.429 (at 20 °C)	[3][5]
Solubility	Soluble in chloroform; sparingly soluble in water.	[4][6][7]

Table 2: Key Synthetic Transformations of **5-Nonanol** This table outlines the primary reactions involving **5-nonanol** as a starting material, with typical conditions and yields.


Transformation	Reagents & Conditions	Product	Typical Yield	Application	Reference(s)
Oxidation	Jones Reagent (CrO ₃ /H ₂ SO ₄) in acetone	5-Nonanone	>75%	Pheromone synthesis, fuel components	[2][8][9]
Esterification	Carboxylic Acid (e.g., Acetic Acid), H ₂ SO ₄ (cat.), heat	5-Nonyl Acetate	Variable	Flavors, Fragrances	[1][10]
Dehydration	Acid catalyst (e.g., H ₂ SO ₄), heat	Nonene isomers	Variable	Alkene synthesis	[1]

Experimental Protocols

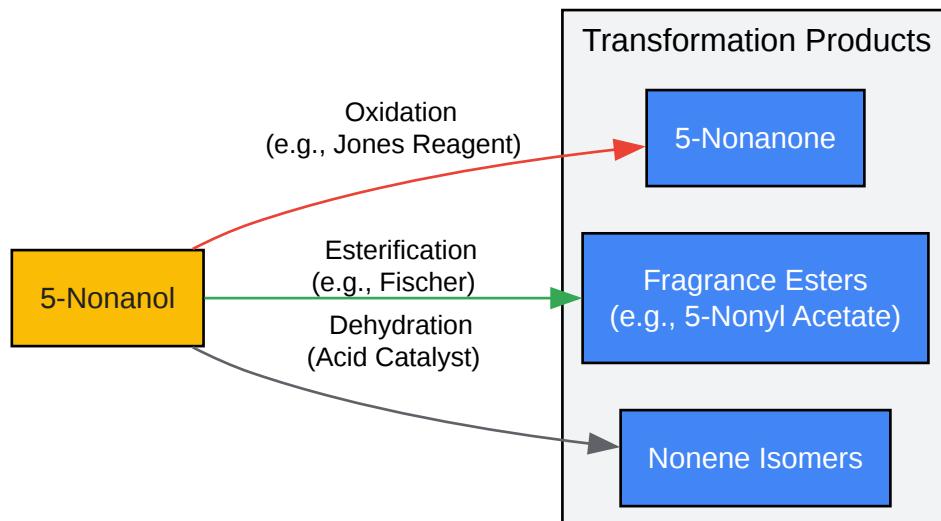
Protocol 1: Synthesis of 5-Nonanol via Grignard Reaction

This protocol describes the synthesis of **5-nonanol** from 1-butanol via a Grignard reagent, a classic method for forming carbon-carbon bonds.^[8]

Logical Workflow for Grignard Synthesis of **5-Nonanol**

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **5-Nonanol** via a Grignard reaction.


Methodology:

- Preparation of Butylmagnesium Chloride (Grignard Reagent):
 - In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.
 - Add a small volume of anhydrous diethyl ether.
 - Slowly add a solution of 1-chlorobutane (derived from 1-butanol and HCl) in anhydrous diethyl ether to initiate the reaction.^[8] Maintain a gentle reflux.
 - Once the magnesium is consumed, the Grignard reagent is ready for use.
- Reaction with Ethyl Formate:
 - Cool the Grignard reagent solution in an ice bath.
 - Add a solution of ethyl formate in anhydrous diethyl ether dropwise to the Grignard reagent. Two equivalents of the Grignard reagent will react with one equivalent of the formate ester.^[8]
 - After the addition is complete, stir the mixture at room temperature for 1-2 hours.
- Workup and Purification:
 - Carefully pour the reaction mixture over a mixture of crushed ice and dilute sulfuric acid to quench the reaction and dissolve the magnesium salts.
 - Separate the ether layer and extract the aqueous layer with diethyl ether.
 - Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
 - Purify the crude **5-nonanol** by vacuum distillation.

Protocol 2: Oxidation of 5-Nonanol to 5-Nonanone

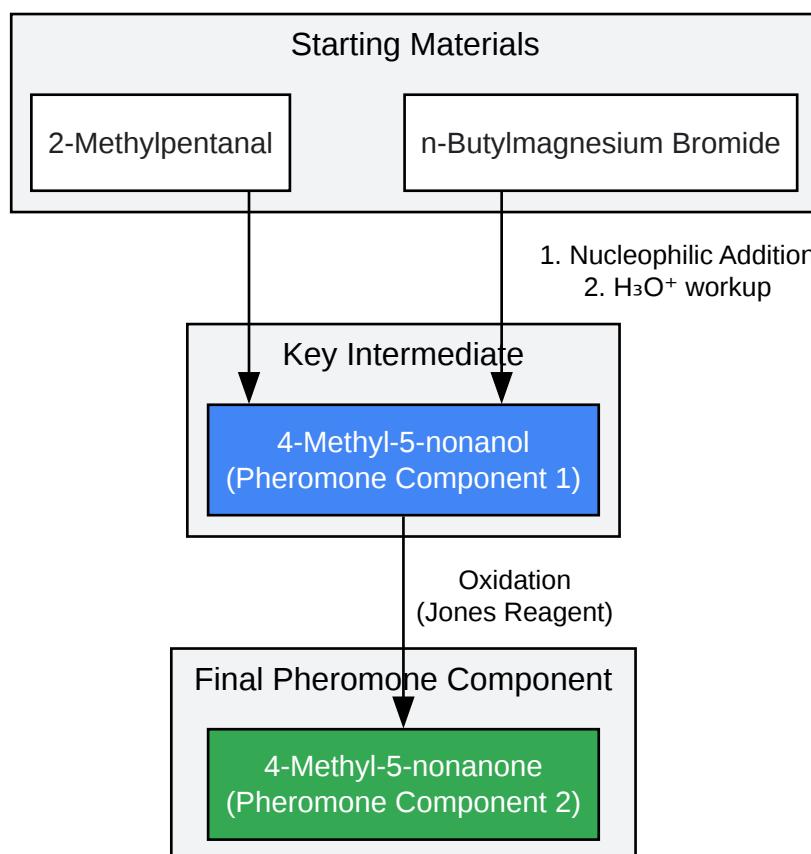
This protocol details the oxidation of **5-nonanol** to its corresponding ketone, 5-nonenone, a valuable intermediate for pheromones and other fine chemicals.[2][8]

Synthetic Utility of **5-Nonanol**

[Click to download full resolution via product page](#)

Caption: Key synthetic transformations starting from **5-Nonanol**.

Methodology:


- Reaction Setup:
 - Dissolve **5-nonanol** in acetone in a flask equipped with a magnetic stirrer and cooled in an ice bath.
- Oxidation:
 - Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise to the stirred solution. Maintain the temperature below 20 °C.
 - The reaction progress can be monitored by the color change from orange-red to green.

- After the addition, allow the mixture to stir at room temperature for 2-4 hours until TLC indicates the complete consumption of the starting material.
- Workup and Purification:
 - Add isopropanol to quench any excess oxidant.
 - Filter the mixture through a pad of celite to remove the chromium salts.
 - Remove the acetone under reduced pressure.
 - Add water to the residue and extract with diethyl ether.
 - Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
 - Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.
 - Purify the resulting 5-nonenone by distillation.

Protocol 3: Synthesis of Pheromone Component (4-Methyl-5-nonenol)

5-Nonanol is structurally related to important pheromones. This protocol describes the synthesis of 4-methyl-**5-nonenol**, an aggregation pheromone of the palm pest *Rhynchophorus ferrugineus*, demonstrating a relevant synthetic application.[2][11]

Workflow for Pheromone Synthesis

[Click to download full resolution via product page](#)

Caption: Synthesis of *Rhynchophorus ferrugineus* pheromone components.

Methodology:

- Grignard Reaction:
 - In a flame-dried, three-necked flask, place a solution of 2-methylpentanal in anhydrous THF.
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add a solution of n-butylmagnesium bromide in THF dropwise.
 - After the addition, allow the reaction to warm to room temperature and stir for 3-5 hours.
- Workup and Purification:

- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- Extract the mixture with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter and concentrate the solution under reduced pressure.
- Purify the crude **4-methyl-5-nonanol** by column chromatography on silica gel to afford a diastereoisomeric mixture of the alcohol. A reported yield for a similar reaction is 94%.[\[2\]](#)
- Oxidation to 4-Methyl-5-nonenone (Optional):
 - The resulting **4-methyl-5-nonanol** can be oxidized to 4-methyl-5-nonenone, another component of the pheromone mixture, using the Jones oxidation protocol described above (Protocol 2).[\[2\]](#)[\[11\]](#)[\[12\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Nonanol | 623-93-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 5-Nonanol - CAS-Number 623-93-8 - Order from Chemodex [chemodex.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 5-NONANOL One Chongqing Chemdad Co. , Ltd [chemdad.com]
- 7. 5-nonanol, 623-93-8 [thegoodsentscompany.com]
- 8. quora.com [quora.com]
- 9. US10315966B2 - Upgrading 5-nonenone - Google Patents [patents.google.com]

- 10. nbino.com [nbino.com]
- 11. EP3670486A1 - Processes for preparing 4-methyl-5-nonenone and 4-methyl-5-nonal - Google Patents [patents.google.com]
- 12. US10882806B2 - Processes for preparing 4-methyl-5-nonenone and 4-methyl-5-nonal - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Application Notes: 5-Nonanol as a Versatile Intermediate in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1584527#use-of-5-nonal-as-an-intermediate-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com